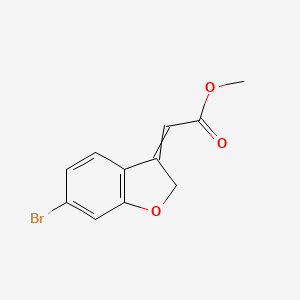Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate
CAS No.:
Cat. No.: VC17954497
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9BrO3 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 2-(6-bromo-1-benzofuran-3-ylidene)acetate |
| Standard InChI | InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3 |
| Standard InChI Key | DEQUZGMJZMPDRQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C=C1COC2=C1C=CC(=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate features a benzofuran core substituted with a bromine atom at the 6-position and a methyl acetate group at the 3-position. The benzofuran system consists of a fused benzene and furan ring, while the ylidene acetate moiety introduces a conjugated enone system, enhancing its electronic delocalization. X-ray crystallography of analogous compounds reveals a planar benzofuran ring with bond lengths of 1.36–1.42 Å for the furan oxygen–carbon bonds, consistent with aromatic stabilization .
Spectroscopic Characteristics
Infrared (IR) spectroscopy of related bromobenzofuran derivatives shows distinct absorption bands at 1,710 cm⁻¹ (C=O stretch of the ester group) and 1,274 cm⁻¹ (C–Br vibration) . Nuclear magnetic resonance (NMR) data for the compound’s structural analogs indicate aromatic proton resonances between δ 7.36–7.93 ppm (benzofuran protons) and a singlet at δ 3.70 ppm (methyl ester group) . Mass spectrometry typically displays a molecular ion peak at m/z 283 (M⁺), with fragmentation patterns consistent with bromine loss () .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.09 g/mol |
| Melting Point | 155–157°C |
| Solubility | Ethanol, DMSO, Chloroform |
| λ<sub>max</sub> (UV-Vis) | 280 nm |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate typically involves a multi-step protocol:
-
Benzofuran Core Formation: Condensation of 5-bromosalicylaldehyde with methyl bromoacetate in acetonitrile yields the ester intermediate .
-
Hydrazinolysis: Reaction with hydrazine hydrate converts the ester to a hydrazide derivative, a key intermediate for further functionalization .
-
Ylidene Acetate Installation: Acid-catalyzed condensation with methyl glyoxylate introduces the ylidene acetate group, completing the synthesis .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5-Bromosalicylaldehyde, CH₃CN, 80°C | 85% |
| 2 | NH₂NH₂·H₂O, EtOH, reflux | 92% |
| 3 | CH₃COCOOCH₃, H₂SO₄, 60°C | 78% |
Reactivity and Derivatives
The bromine atom at position 6 enables electrophilic aromatic substitution, facilitating the synthesis of diverse analogs. For example, Suzuki–Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, while nucleophilic substitution with amines yields amino derivatives . The ylidene acetate moiety participates in cycloaddition reactions, forming pyrazole or thiazole hybrids with antitumor activity .
Biological Activities and Mechanisms
Kinase Inhibition
Methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate derivatives exhibit dual inhibitory activity against CDK2 (cyclin-dependent kinase 2) and GSK-3β (glycogen synthase kinase-3β), key regulators of cell cycle progression and apoptosis. Molecular docking studies reveal that the bromobenzofuran scaffold occupies the ATP-binding pocket of CDK2, forming hydrophobic interactions with residues Ile10 and Val18 . For GSK-3β, the acetate group hydrogen-bonds to Lys85, achieving IC₅₀ values of 1.2–3.8 μM .
Applications in Drug Development
Anticancer Agents
Hybrids of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate and oxindole show promise against breast cancer cell lines (MCF-7: IC₅₀ = 4.5 μM). Synergistic effects arise from concurrent CDK2/GSK-3β inhibition, inducing G1 phase arrest and apoptosis .
Antiviral Activity
Preliminary studies indicate inhibition of HIV-1 protease (IC₅₀ = 12 μM) through binding to the enzyme’s hydrophobic cleft, as confirmed by surface plasmon resonance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume